molecular formula C20H12F3N3O2S B2922243 N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1207013-27-1

N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2922243
CAS RN: 1207013-27-1
M. Wt: 415.39
InChI Key: RSMNAPZETQDIHC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H12F3N3O2S and its molecular weight is 415.39. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

The compound has been explored for its utility in radiosynthesis and imaging applications, particularly in the context of PET (Positron Emission Tomography). For instance, studies have detailed the synthesis of radiolabeled compounds for imaging the translocator protein (18 kDa) with PET, showcasing the potential of similar compounds in neuroinflammation and neurodegeneration research (Dollé et al., 2008).

Synthetic and Chemical Studies

Research on N-halogeno compounds, including similar structures, has highlighted their role as electrophilic fluorinating agents, offering insights into novel synthetic routes for fluorinated compounds, which are valuable in medicinal chemistry for their pharmacokinetic properties (Banks et al., 1996).

Antimicrobial Activity

The antimicrobial potential of thienopyrimidine derivatives has been investigated, demonstrating significant activity against various microbial strains. This includes the synthesis of novel thienopyrimidine linked rhodanine derivatives with potent antibacterial and antifungal effects, illustrating the compound's relevance in addressing microbial resistance (Kerru et al., 2019).

Interaction with Biological Targets

The compound's analogs have been evaluated for their binding affinity to specific proteins such as the translocator protein 18 kDa (TSPO), signifying its application in neuroinflammatory process identification and the development of neuroinflammation biomarkers (Damont et al., 2015).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O2S/c21-12-3-1-11(2-4-12)14-9-29-19-18(14)24-10-26(20(19)28)8-17(27)25-16-6-5-13(22)7-15(16)23/h1-7,9-10H,8H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMNAPZETQDIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.